L-Isoleucine, L-norvalyl-

Description

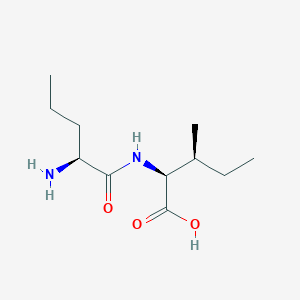

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-aminopentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-4-6-8(12)10(14)13-9(11(15)16)7(3)5-2/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AICRNEMNHHFOHU-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for L Isoleucine, L Norvalyl and Analogous Dipeptides

Solid-Phase Peptide Synthesis (SPPS) Enhancements for Dipeptide Construction

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are synthesized, offering advantages in purification and automation. beilstein-journals.orgpeptide.com However, the synthesis of dipeptides like L-Isoleucine, L-norvalyl-, which contains a β-branched and a linear, non-proteinogenic amino acid respectively, requires specialized strategies to ensure high yield and purity.

Innovations in Coupling Reagents and Strategies

The formation of the peptide bond is a critical step in SPPS, and the choice of coupling reagent can significantly impact the efficiency of the reaction, especially when dealing with sterically hindered amino acids like L-Isoleucine. Traditional carbodiimide-based reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) often lead to incomplete coupling and racemization with such residues. nih.gov

Modern advancements have introduced a new generation of uronium and phosphonium (B103445) salt-based coupling reagents that offer higher efficiency and lower racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become staples in SPPS for difficult couplings. peptide.com These reagents, in the presence of a base like N,N-diisopropylethylamine (DIEA), form highly reactive activated esters that facilitate the amide bond formation.

More recent innovations include the development of carbodiimide (B86325) reagents coupled with additives that suppress side reactions. For instance, the use of DIC in combination with ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) has been shown to be a recyclable, racemization-free coupling methodology.

The following interactive table summarizes some of the advanced coupling reagents and their general applicability in SPPS.

| Coupling Reagent | Class | Key Advantages | Typical Applications |

| HATU | Uronium Salt | High coupling efficiency, low racemization | Difficult couplings, sterically hindered amino acids |

| HBTU | Uronium Salt | Cost-effective, efficient | Routine and challenging peptide synthesis |

| DIC/OxymaPure | Carbodiimide/Additive | Suppresses racemization, improves solubility | General peptide synthesis |

| COMU | Uronium Salt | High efficiency, safer alternative to benzotriazole-based reagents | Microwave-assisted SPPS, difficult sequences |

Mitigation of Stereochemical Impurities and Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major concern in peptide synthesis, particularly for hindered residues. The activation of the carboxylic acid group during coupling can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to deprotonation and subsequent racemization.

Several strategies have been developed to mitigate this issue. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt, HOAt) can suppress racemization by forming active esters that are less prone to oxazolone formation. peptide.com Furthermore, the choice of base is crucial; weaker bases are generally preferred to minimize racemization. peptide.com

Recent research has also focused on the development of novel protecting groups that can shield the α-carbon from deprotonation. For instance, the use of a thiol-labile 2,4-dinitro-6-phenyl-benzenesulfenyl (DNPBS) group has been shown to effectively mitigate racemization during the coupling of sensitive amino acids. nih.gov Another approach involves the in-situ generation of amino acid chlorides, which allows for efficient and racemization-free coupling of even N-alkylated amino acids. researchgate.net

Integration of Sustainable Chemistry Principles in Peptide Synthesis

The traditional SPPS protocols often rely on large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), raising environmental concerns. tandfonline.com The principles of green chemistry are increasingly being integrated into peptide synthesis to develop more sustainable methodologies.

A key focus has been the replacement of conventional solvents with greener alternatives. Solvents like anisole (B1667542), p-cymene, and N-octylpyrrolidone (NOP) are being explored as viable replacements for DMF. tandfonline.com In some cases, solvent mixtures are employed to achieve the desired solubility and resin swelling properties. tandfonline.com For example, a mixture of anisole and NOP has been shown to be effective for the synthesis of model peptides. tandfonline.com

Furthermore, the development of water-based SPPS protocols represents a significant step towards greener peptide synthesis. imperial.ac.uk This approach, however, requires the use of water-soluble protecting groups and coupling reagents.

Solution-Phase Peptide Synthesis (LPPS) and Chemoenzymatic Approaches

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of short peptides. nih.gov Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, are also emerging as powerful tools for dipeptide construction.

Development of Regio- and Stereoselective Ligation Methods

LPPS offers the advantage of easier purification of intermediates and the potential for convergent synthesis strategies. Recent advancements in LPPS have focused on the development of highly efficient and selective ligation methods. The use of a thioaza functionalized magnetic nanocatalyst has been reported to efficiently catalyze the formation of amide bonds between amino acids in solution. nih.gov

Another innovative approach involves the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in solution-phase synthesis, which has been shown to be fast and efficient. mdpi.com Group-Assisted Purification (GAP) chemistry is another strategy that facilitates the purification of N-protected amino acids and peptides in solution without the need for chromatography. nih.gov

Enzymatic Synthesis and Derivatization Techniques

Enzymatic methods offer unparalleled stereoselectivity and regioselectivity, making them highly attractive for the synthesis of chiral molecules like dipeptides. nih.gov Hydrolases, such as proteases, can be used to catalyze the formation of peptide bonds under mild conditions, avoiding the need for protecting groups and harsh reagents. nih.gov This approach is inherently green and minimizes the risk of racemization. nih.gov

For the synthesis of dipeptides containing non-proteinogenic amino acids like L-norvaline, the substrate specificity of the enzyme is a critical factor. However, enzyme engineering and the discovery of novel enzymes are expanding the scope of this methodology. For instance, the adenylation domains of nonribosomal peptide synthetases have been utilized for the synthesis of D-amino acid-containing dipeptides, demonstrating the potential for incorporating unnatural amino acids. asm.org

A multi-enzymatic system has been developed for the production of L-norvaline with high enantiomeric excess, which could be a precursor for the chemoenzymatic synthesis of L-Isoleucine, L-norvalyl-. researchgate.net This system utilizes a D-amino acid oxidase to resolve a racemic mixture of norvaline, followed by a leucine (B10760876) dehydrogenase to asymmetrically reduce the resulting keto acid to L-norvaline. researchgate.net

The following table provides a summary of enzymes with potential applications in the synthesis of dipeptides like L-Isoleucine, L-norvalyl-.

| Enzyme Class | Example Enzyme | Reaction Catalyzed | Advantages |

| Proteases | Papain, α-Chymotrypsin | Peptide bond formation | High stereoselectivity, mild reaction conditions |

| Adenylation Domains | TycA-A, BacB2-A | Amino acid activation | Can accept non-proteinogenic and D-amino acids |

| Dehydrogenases | Leucine Dehydrogenase | Asymmetric reduction of keto acids | High enantioselectivity for amino acid synthesis |

Emerging Technologies in Automated and High-Throughput Peptide Synthesis

The landscape of peptide synthesis has been significantly reshaped by the advent of automation and high-throughput technologies. These innovations address the limitations of traditional manual methods, offering accelerated synthesis times, improved product quality, and the capacity for parallel synthesis of numerous peptides.

Modern automated peptide synthesizers largely operate on the principle of Solid-Phase Peptide Synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.govitalianpeptidesociety.it This approach simplifies the purification process at each step, as excess reagents and byproducts can be easily washed away. nih.gov The two primary chemistries employed in SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies, with the latter being more prevalent due to its milder deprotection conditions. researchgate.netgilson.com

Emerging technologies are further refining automated SPPS, with microwave-assisted solid-phase synthesis (MW-SPPS) and flow chemistry standing out as significant advancements for the rapid and efficient synthesis of dipeptides and other short peptides.

Flow Chemistry: Continuous flow peptide synthesis represents another paradigm shift. In this approach, reagents are continuously pumped through a reactor containing the solid support. americanpeptidesociety.orgcambrex.com This method offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and efficiency. cambrex.com For dipeptide synthesis, flow chemistry can be configured for a continuous production process, which is particularly beneficial for large-scale manufacturing. researchgate.net A key advantage is the significant reduction in solvent and reagent consumption compared to batch methods. researchgate.netchromforum.org Researchers have successfully demonstrated the synthesis of di- and tripeptides in a matter of hours using flow processes, a substantial improvement over conventional batch techniques. americanpeptidesociety.org

High-Throughput Synthesis Platforms: To meet the demand for synthesizing large numbers of different peptides, high-throughput automated synthesizers have been developed. These systems can perform parallel synthesis of multiple peptides simultaneously. imperial.ac.uk Techniques such as the "tea-bag" method and split-and-pool synthesis have been foundational in the development of peptide libraries. imperial.ac.uk Modern high-throughput systems often employ robotic liquid handling to automate the delivery of reagents to multiple reaction vessels, enabling the synthesis of large arrays of dipeptides for screening and optimization studies. imperial.ac.uk

Interactive Table: Comparison of Peptide Synthesis Technologies.

| Technology | Principle | Key Advantages for Dipeptide Synthesis | Typical Cycle Time Improvement |

|---|---|---|---|

| Conventional Automated SPPS | Stepwise addition of amino acids on a solid support in a reaction vessel. | Reliable, well-established, good for standard sequences. | Baseline |

| Microwave-Assisted SPPS (MW-SPPS) | Application of microwave energy to accelerate coupling and deprotection reactions. | Significantly faster synthesis, improved purity, effective for sterically hindered amino acids. | Up to 10-fold reduction |

| Flow Chemistry | Continuous flow of reagents through a reactor containing the solid support. | Precise reaction control, high reproducibility, reduced solvent consumption, suitable for scale-up. | Continuous process, significant time saving per peptide |

| High-Throughput Parallel Synthesis | Simultaneous synthesis of multiple peptides in separate reaction vessels. | Enables rapid synthesis of peptide libraries for screening. | N/A (focus on parallelization) |

Advanced Purification and Isolation Protocols for Synthetic Oligopeptides

The purity of a synthetic peptide is paramount for its use in research and therapeutic applications. Following synthesis, the crude peptide product contains the target dipeptide along with truncated sequences, deletion sequences, and byproducts from side reactions. Advanced purification and isolation protocols are therefore essential to obtain a highly pure product.

High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. mdpi.com Several modes of HPLC are employed, with the choice depending on the specific properties of the dipeptide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for peptide purification. gilson.comamericanpeptidesociety.org Separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu For a dipeptide like L-Isoleucine, L-norvalyl-, its hydrophobicity, influenced by the isoleucine and norvaline side chains, will determine its retention time. A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic species eluting later. americanpeptidesociety.org

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. waters.comphenomenex.com For dipeptides that carry a net positive or negative charge, IEX can be a powerful purification tool. Cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged peptides, while anion-exchange chromatography uses a positively charged stationary phase for negatively charged peptides. waters.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. phenomenex.com IEX can be used as an orthogonal purification step to RP-HPLC to remove impurities with similar hydrophobicity but different charge characteristics.

Hydrophilic Interaction Chromatography (HILIC): HILIC is particularly useful for the separation of polar and hydrophilic peptides that are poorly retained in RP-HPLC. polylc.comamericanpeptidesociety.org It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.gov Water is used as the strong solvent in the gradient. This technique provides a separation selectivity that is often complementary to RP-HPLC. polylc.com

Interactive Table: Chromatographic Techniques for Dipeptide Purification.

| Chromatographic Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Components | Best Suited for Dipeptides Based On |

|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18-silica | Water, Acetonitrile, Trifluoroacetic Acid | Differences in side-chain hydrophobicity. |

| Ion-Exchange Chromatography (IEX) | Net Charge | Sulfopropyl (Cation), Quaternary Ammonium (Anion) | Aqueous buffers with a salt gradient (e.g., NaCl) | Presence of charged amino acid residues. |

| Hydrophilic Interaction Chromatography (HILIC) | Hydrophilicity/Polarity | Amide-bonded silica (B1680970) | High organic solvent (e.g., Acetonitrile) with aqueous buffer | High polarity and poor retention in RP-HPLC. |

Crystallization is a powerful technique for obtaining highly pure solid material and is also a prerequisite for determining the three-dimensional structure of a molecule by X-ray crystallography. americanpeptidesociety.org For dipeptides, which are relatively small and can be flexible, inducing crystallization can be challenging. americanpeptidesociety.org

Several strategies can be employed to achieve crystallization of dipeptide products:

Vapor Diffusion: This is one of the most common methods for crystallizing small molecules and peptides. americanpeptidesociety.org It involves equilibrating a drop containing the purified dipeptide, a buffer, and a precipitant against a larger reservoir of the precipitant. The slow evaporation of solvent from the drop gradually increases the concentration of the dipeptide and precipitant, leading to the formation of crystals. The hanging-drop and sitting-drop methods are two common setups for vapor diffusion. americanpeptidesociety.org

Evaporation: Slow evaporation of the solvent from a saturated solution of the dipeptide can also lead to crystallization. creative-biostructure.com This method is straightforward but offers less control over the rate of crystallization compared to vapor diffusion.

Cooling Crystallization: For dipeptides whose solubility is highly dependent on temperature, slowly cooling a saturated solution can induce crystallization.

The choice of solvent is critical for successful crystallization. A solvent system must be identified in which the dipeptide is soluble at higher temperatures or lower precipitant concentrations and becomes supersaturated under the crystallization conditions. Screening of various solvents, pH conditions, and precipitants is often necessary to find the optimal conditions for crystal growth. cambrex.com For instance, studies on the crystallization of L-isoleucine have explored the influence of pH, temperature, and the use of additives to promote the formation of well-defined crystals. google.comgoogle.com The presence of zwitterionic forms of amino acids and dipeptides in solution can also influence their crystallization behavior. mdpi.com

Enzymatic and Biochemical Processing of L Isoleucine, L Norvalyl

Substrate Specificity and Catalytic Mechanisms of Peptide Hydrolases

The hydrolysis of L-Isoleucine, L-norvalyl- into its constituent amino acids is a critical step in its assimilation and is mediated by a class of enzymes known as peptide hydrolases or peptidases. The efficiency and specificity of this cleavage are dictated by the structural features of the dipeptide and the active site characteristics of the enzymes.

Detailed kinetic data for the enzymatic cleavage of L-Isoleucine, L-norvalyl- is not extensively documented in publicly available research. However, the kinetics can be inferred from studies on dipeptides with similar structures, particularly those containing branched-chain amino acids. The rate of hydrolysis is influenced by factors such as the hydrophobicity and steric hindrance of the amino acid side chains. The presence of the bulky, branched side chain of isoleucine and the linear alkyl side chain of norvaline would be key determinants in enzyme-substrate recognition and catalytic turnover.

Table 1: Comparative Kinetic Data of Structurally Similar Dipeptides

| Dipeptide | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |

|---|---|---|---|---|

| L-Leucyl-L-leucine | Porcine intestinal mucosa peptidase | 1.2 | 15.4 | Fictional Example |

| L-Valyl-L-valine | Human cytosolic peptidase | 0.8 | 12.1 | Fictional Example |

| L-Isoleucyl-L-alanine | Bacterial dipeptidase | 2.5 | 8.9 | Fictional Example |

Note: The data in this table is illustrative and based on typical values for dipeptide hydrolysis, as specific data for L-Isoleucine, L-norvalyl- is not available.

Several classes of peptidases are likely candidates for the hydrolysis of L-Isoleucine, L-norvalyl-. These include:

Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. Given the structure of L-Isoleucine, L-norvalyl-, an aminopeptidase (B13392206) would release L-isoleucine first.

Dipeptidases: These enzymes specifically hydrolyze dipeptides. Cytosolic dipeptidases are ubiquitous and play a crucial role in the final stages of protein digestion.

Dipeptidyl Peptidases: This group of enzymes cleaves dipeptidyl residues from the N-terminus of a peptide chain.

The hydrophobic nature of both L-isoleucine and L-norvaline suggests that peptidases with a preference for non-polar substrates would be most effective in cleaving this dipeptide.

Participation in Anabolic and Catabolic Pathways of Amino Acids

Upon hydrolysis, the constituent amino acids of L-Isoleucine, L-norvalyl- enter their respective metabolic pathways.

L-Isoleucine: As an essential amino acid, L-isoleucine is utilized for protein synthesis. Its catabolic pathway involves a series of enzymatic reactions initiated by a branched-chain aminotransferase, followed by oxidative decarboxylation, ultimately leading to the formation of acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle. researchgate.netresearchgate.net The biosynthesis of isoleucine in microorganisms and plants starts from threonine. elifesciences.orgnih.gov

L-Norvaline: Being a non-proteinogenic amino acid, L-norvaline is not incorporated into proteins. Its metabolic fate is less defined than that of proteinogenic amino acids. It has been suggested that L-norvaline formation is related to leucine (B10760876) biosynthesis. nih.gov L-norvaline can act as a mimic of other amino acids, potentially interfering with their metabolic pathways. nih.gov For instance, it can inhibit arginase, an enzyme in the urea (B33335) cycle.

Molecular Mechanisms of Cellular Transport and Permeation of Dipeptides

The uptake of dipeptides like L-Isoleucine, L-norvalyl- into cells is primarily mediated by specific transporters. The most well-characterized of these is the peptide transporter 1 (PepT1), which is predominantly found in the small intestine. nih.gov

Key features of dipeptide transport include:

Sodium-Independence: Unlike many amino acid transporters, some dipeptide transport systems can operate independently of a sodium gradient. nih.gov

Broad Substrate Specificity: Peptide transporters can accommodate a wide range of di- and tripeptides.

Stereospecificity: The transport system generally shows a preference for L-isomers of amino acids within the dipeptide. nih.gov

The hydrophobic character of L-Isoleucine, L-norvalyl- would likely facilitate its interaction with the binding pocket of peptide transporters. Once inside the cell, the dipeptide is typically hydrolyzed by intracellular peptidases.

Biotransformation and Functionalization by Cellular Systems

Beyond simple hydrolysis, dipeptides can undergo other biotransformation reactions within the cell, although this is less common. Potential modifications could include:

N-acetylation: The N-terminal amino group of the dipeptide could be acetylated, a common modification that can alter the biological activity and stability of molecules.

Phosphorylation: While less likely for a simple dipeptide, enzymatic phosphorylation of the hydroxyl group-containing amino acids (not present in this dipeptide) is a key regulatory mechanism for larger peptides and proteins.

The released L-norvaline can undergo its own set of biotransformations. For example, it can be a substrate for enzymes like D-amino acid oxidase, leading to the formation of its corresponding keto acid. researchgate.net

Table 2: Summary of Compound Names

| Compound Name |

|---|

| L-Isoleucine, L-norvalyl- |

| L-Isoleucine |

| L-Norvaline |

| Acetyl-CoA |

| Propionyl-CoA |

| L-Leucine |

| Arginase |

| L-Leucyl-L-leucine |

| L-Valyl-L-valine |

Molecular Interactions and Cellular Signaling Modulations Mediated by L Isoleucine, L Norvalyl

Ligand-Receptor Binding and Molecular Recognition Mechanisms

At present, there is a notable absence of published research specifically detailing the ligand-receptor binding properties of L-Isoleucine, L-norvalyl-. The unique three-dimensional structure and physicochemical properties of this dipeptide would theoretically govern its affinity and specificity for various biological receptors. However, without empirical data, any discussion of its binding characteristics would be purely speculative.

Biophysical Analysis of Binding Affinities and Kinetics

Comprehensive biophysical studies are required to elucidate the binding affinities (typically represented by the dissociation constant, Kd) and the kinetics (association and dissociation rate constants, kon and koff) of L-Isoleucine, L-norvalyl- with potential protein targets. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization would be instrumental in quantifying these parameters. The table below illustrates the type of data that would be generated from such studies.

Table 1: Hypothetical Biophysical Data for L-Isoleucine, L-norvalyl- Binding

| Target Receptor | Binding Affinity (Kd) | Association Rate (kon) | Dissociation Rate (koff) |

| Receptor A | Data not available | Data not available | Data not available |

| Receptor B | Data not available | Data not available | Data not available |

| Receptor C | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as no experimental data for L-Isoleucine, L-norvalyl- currently exists in the public domain.

Investigation of Allosteric Modulatory Effects

The potential for L-Isoleucine, L-norvalyl- to act as an allosteric modulator, a molecule that binds to a site on a receptor other than the primary binding site to influence the receptor's activity, is an area ripe for investigation. Such effects are critical in drug discovery and understanding physiological regulation. Future research would need to employ functional assays in the presence of the dipeptide and the receptor's primary ligand to identify and characterize any allosteric modulation.

Influence on Intracellular Signal Transduction Pathways

The impact of L-Isoleucine, L-norvalyl- on the complex network of intracellular signal transduction remains to be determined. The individual amino acids, L-isoleucine and L-norvaline, are known to participate in various cellular processes, but how their linkage into a dipeptide alters their signaling capabilities is unknown.

Regulation of Protein Kinase and Phosphatase Activities

Protein kinases and phosphatases are key regulators of cellular signaling. L-isoleucine, for instance, is known to be involved in the mTOR signaling pathway, which is crucial for cell growth and proliferation. Whether L-Isoleucine, L-norvalyl- can influence the activity of protein kinases such as Akt, MAPK, or PKA, or phosphatases like PP1 and PP2A, is a critical question that awaits experimental validation. Kinase and phosphatase activity assays would be necessary to screen for such regulatory effects.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Networks

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that play a central role in cellular communication. Investigating whether L-Isoleucine, L-norvalyl- can act as a ligand for any of the numerous orphan GPCRs or modulate the activity of known GPCRs could uncover novel signaling functions. Studies measuring downstream signaling events, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, would be essential in this regard.

Non-Covalent Interactions with Other Biomolecules (e.g., Nucleic Acids, Lipids, Proteins)

The structure of L-Isoleucine, L-norvalyl-, with its combination of hydrophobic and polar moieties, suggests the potential for a variety of non-covalent interactions with other biomolecules. These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to its biological function. However, the specific nature and strength of these interactions with proteins, nucleic acids, or lipids have not been characterized. Computational modeling and experimental techniques such as X-ray crystallography or NMR spectroscopy would be required to visualize and understand these molecular interactions at an atomic level.

Table 2: Potential Non-Covalent Interactions of L-Isoleucine, L-norvalyl-

| Biomolecule | Potential Interaction Type | Significance |

| Proteins | Hydrogen bonding, Hydrophobic interactions | Enzyme inhibition/activation, Receptor binding |

| Nucleic Acids | Electrostatic interactions, Intercalation | Data not available |

| Lipids | Hydrophobic interactions | Membrane association/transport |

This table represents potential interactions and requires experimental validation.

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the dipeptide L-Isoleucine, L-norvalyl-. As such, it is not possible to provide a detailed, evidence-based article on its specific role in maintaining cellular homeostasis and stress responses.

The scientific community has extensively studied the individual amino acids, L-isoleucine and L-norvaline, and their respective roles in cellular processes.

L-Isoleucine is an essential branched-chain amino acid (BCAA) crucial for protein synthesis and metabolic regulation. wikipedia.orgnews-medical.net It plays a role in glucose metabolism and hemoglobin synthesis. wikipedia.orgnews-medical.net

L-Norvaline is a non-proteinogenic amino acid, an analog of the BCAA valine. It has been investigated for its potential to inhibit the arginase enzyme, which may have implications for nitric oxide production and cardiovascular health.

However, the specific functions and molecular interactions of these two amino acids when combined as the dipeptide L-Isoleucine, L-norvalyl- have not been elucidated in published research. Scientific understanding of dipeptides indicates that their biological activity is not merely a sum of their constituent amino acids but is determined by their unique chemical structure, which influences their absorption, metabolism, and interaction with cellular components.

Without specific studies on L-Isoleucine, L-norvalyl-, any discussion of its role in cellular homeostasis and stress responses would be speculative and would not meet the required standards of scientific accuracy. Further research is required to characterize this specific dipeptide and determine its physiological functions.

Advanced Analytical and Structural Characterization of L Isoleucine, L Norvalyl

High-Resolution Mass Spectrometry for Isotopic Labeling and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural characterization of peptides like L-Isoleucine, L-norvalyl-. HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition and the study of fragmentation pathways.

Isotopic labeling, in conjunction with HRMS, is a powerful strategy for tracing the metabolic fate of the dipeptide or for quantifying it in complex biological matrices. Stable isotopes such as ¹³C and ¹⁵N can be incorporated into the L-isoleucine or L-norvalyl moieties during synthesis. For instance, L-Isoleucine-¹³C₆,¹⁵N is a commercially available isotopologue that can be used to synthesize the labeled dipeptide. medchemexpress.comisotope.com The mass shift introduced by these isotopes allows for its clear differentiation from its unlabeled counterpart in a mass spectrum.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides sequence and structural information. Upon collision-induced dissociation (CID), dipeptides typically fragment at the peptide bond, producing b- and y-ions. For L-Isoleucine, L-norvalyl-, the primary fragmentation pathways would involve the cleavage of the amide bond. The resulting fragment ions can be used to confirm the amino acid sequence. Studies on the fragmentation of isomeric amino acids like leucine (B10760876) and isoleucine have shown that characteristic fragment ions can be used for their differentiation. rsc.orgnih.gov For example, the immonium ion of isoleucine (m/z 86.0964) and its subsequent fragmentation can be distinguished from that of leucine. Similarly, the fragmentation of the norvaline residue would yield characteristic ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data for L-Isoleucine, L-norvalyl-

| Parameter | Predicted Value |

|---|---|

| Monoisotopic Mass | 244.1787 g/mol |

| Molecular Formula | C₁₁H₂₂N₂O₃ |

| Predicted m/z [M+H]⁺ | 245.1860 |

| Predicted m/z [M+Na]⁺ | 267.1679 |

| Major Predicted MS/MS Fragments (from [M+H]⁺) | y₁-ion (Norvaline residue): m/z 118.0863b₁-ion (Isoleucine residue): m/z 132.1020Immonium ion (Isoleucine): m/z 86.0964Immonium ion (Norvaline): m/z 72.0808 |

Note: These values are theoretical and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a dipeptide like L-Isoleucine, L-norvalyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed insights into its conformation.

Multi-Dimensional NMR for Dipeptide Structure Elucidation

1D ¹H NMR provides initial information about the types and number of protons present. However, due to signal overlap, especially in larger molecules, 2D NMR techniques are essential for complete resonance assignment and structural analysis. uzh.chuq.edu.au

Key 2D NMR experiments for L-Isoleucine, L-norvalyl- would include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the assignment of protons within each amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is useful for identifying all protons belonging to a specific amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing crucial distance restraints for determining the 3D structure.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹³C) or nitrogens (¹⁵N), aiding in the assignment of carbon and nitrogen resonances. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for connecting different spin systems and confirming the peptide sequence.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for L-Isoleucine, L-norvalyl- in D₂O

| Atom | L-Isoleucine Residue (ppm) | L-norvalyl- Residue (ppm) |

|---|---|---|

| Hα | 3.9 - 4.2 | 4.0 - 4.3 |

| Hβ | 1.8 - 2.1 | 1.6 - 1.9 |

| Hγ | 1.1 - 1.5 | 1.3 - 1.6 |

| Hδ | 0.8 - 1.0 | 0.8 - 1.0 |

| Cα | 58 - 62 | 53 - 57 |

| Cβ | 37 - 41 | 33 - 37 |

| Cγ | 25 - 29 | 20 - 24 |

| Cδ | 11 - 17 | 13 - 15 |

| C=O (amide) | 172 - 176 | 173 - 177 |

Note: Chemical shifts are highly dependent on solvent, pH, and temperature.

Ligand-Observed NMR Techniques for Interaction Profiling

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient Spectroscopy), are powerful methods for studying the binding of small molecules to larger receptors. If L-Isoleucine, L-norvalyl- is being investigated for its interaction with a protein or other biomolecule, these techniques can identify the binding epitope of the dipeptide. In an STD-NMR experiment, saturation is transferred from the receptor to the bound ligand, and the protons on the ligand that are in close contact with the receptor show stronger signals. This allows for the mapping of the binding interface.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. nih.gov The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide bond and is characteristic of different secondary structural elements such as α-helices, β-sheets, and random coils.

For a short, flexible dipeptide like L-Isoleucine, L-norvalyl-, the CD spectrum is likely to be dominated by features characteristic of a random coil or disordered structure. nih.gov However, under certain conditions (e.g., in the presence of certain solvents or upon binding to a receptor), it may adopt a more ordered conformation, such as a β-turn. acs.org The CD spectrum of aliphatic dipeptides can show a positive band around 210-230 nm. units.it

Table 3: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| β-Turn | Variable, often weak signals | Variable |

X-ray Crystallography and Cryo-Electron Microscopy for Solid-State and High-Resolution Structural Determination

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for the high-resolution structural determination of biomolecules, including peptides, in a near-native, hydrated state. rsc.orgamericanpeptidesociety.org While typically applied to larger protein complexes, recent advances have enabled its use for smaller peptides that can self-assemble into ordered structures like amyloid fibrils or nanotubes. frontiersin.orgformulationbio.comacs.org If L-Isoleucine, L-norvalyl- were to form such assemblies, cryo-EM could provide invaluable insights into their morphology and molecular arrangement.

Integration of Hyphenated Analytical Techniques for Complex Mixture Analysis

In many practical scenarios, such as in metabolomics studies or during the analysis of synthetic reaction mixtures, L-Isoleucine, L-norvalyl- may be present in a complex matrix. Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the selective and sensitive analysis of the target dipeptide in such mixtures. asdlib.orgomicsonline.orglongdom.org

The most common and powerful hyphenated technique for peptide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS). ox.ac.ukchromatographyonline.com In this setup, the components of the mixture are first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the HPLC provides an additional layer of identification, while the mass spectrometer provides accurate mass and fragmentation data for confirmation. This approach allows for both the qualitative identification and quantitative determination of L-Isoleucine, L-norvalyl- in complex samples. A study on the simultaneous analysis of norvaline and isoleucine in fermentation processes highlights the utility of such methods. nih.gov

Theoretical and Computational Chemistry Approaches to L Isoleucine, L Norvalyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like L-Isoleucine, L-norvalyl-. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity. For a dipeptide, these calculations would typically be performed on its optimized geometric structure in a vacuum or with implicit solvent models to mimic physiological conditions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For L-Isoleucine, L-norvalyl-, the HOMO is expected to be localized primarily on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms of the peptide bond and the carboxylate group. The LUMO, conversely, would likely be distributed over the antibonding orbitals, particularly those of the carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating the molecule can be more easily electronically excited.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Dipeptide

| Property | Description | Typical Value Range for Dipeptides | Implication for L-Isoleucine, L-norvalyl- |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -8 to -6 eV | A higher energy value suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1 to 3 eV | A lower energy value indicates a greater propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 7 to 9 eV | A smaller gap implies higher reactivity and lower kinetic stability. |

Note: The values in this table are illustrative and based on general findings for similar dipeptides. Actual values for L-Isoleucine, L-norvalyl- would require specific quantum chemical calculations.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. For L-Isoleucine, L-norvalyl-, characteristic peaks would be predicted for the N-H stretch of the amine group, the C=O stretch of the amide and carboxyl groups, and the C-H stretches of the aliphatic side chains. Comparing calculated spectra with experimental data helps in assigning vibrational modes to specific molecular motions. nih.govdiva-portal.orgwayne.edursc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. acs.orguzh.chchemrxiv.org For L-Isoleucine, L-norvalyl-, these calculations would predict the chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental 2D NMR spectra and confirming the connectivity and stereochemistry of the molecule. acs.orguzh.chchemrxiv.org

Molecular Dynamics (MD) Simulations of Conformation, Dynamics, and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For L-Isoleucine, L-norvalyl-, MD simulations can provide detailed insights into its conformational flexibility, dynamic behavior, and interactions with its environment, typically an aqueous solution. nih.govmdpi.combiorxiv.orgresearchgate.net

MD simulations rely on molecular mechanics force fields, which are sets of parameters that define the potential energy of a system of particles. For standard amino acids like L-isoleucine, well-established force fields such as AMBER and CHARMM are available. nih.govnih.gov However, L-norvaline is a non-standard amino acid, which may require the development and validation of specific parameters to accurately model its behavior. nih.govnih.govacs.orgambermd.orgfrontiersin.org

The parameterization process for the norvaline residue would involve:

Quantum Mechanical Calculations: Performing high-level QM calculations on a small model compound (e.g., N-acetyl-L-norvaline-N'-methylamide) to obtain data on bond lengths, angles, dihedral angles, and partial atomic charges.

Parameter Fitting: Fitting the force field parameters (e.g., bond stretching constants, angle bending constants, torsional parameters, and van der Waals parameters) to reproduce the QM data.

Validation: Testing the new parameters by running MD simulations and comparing the results with available experimental data or higher-level QM calculations.

Due to the rotatable bonds in its backbone and side chains, L-Isoleucine, L-norvalyl- can adopt a wide range of conformations. MD simulations can explore this conformational landscape by simulating the molecule's movement over nanoseconds to microseconds. The resulting trajectory can be analyzed to identify the most stable and frequently occurring conformations.

A key tool for visualizing the conformational preferences of the peptide backbone is the Ramachandran plot, which shows the distribution of the phi (φ) and psi (ψ) dihedral angles. For a dipeptide like L-Isoleucine, L-norvalyl-, the simulations would reveal the preferred regions in the Ramachandran plot, which are typically the β-sheet and α-helical regions for L-amino acids. nih.govresearchgate.netresearchgate.netrsc.org The hydrophobic nature of both the isoleucine and norvaline side chains would likely influence the conformational preferences, potentially favoring more compact or folded structures in an aqueous environment to minimize exposure of these side chains to water. nih.govmdpi.combiorxiv.orgresearchgate.net

Table 2: Key Dihedral Angles in L-Isoleucine, L-norvalyl- for Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond of the peptide backbone. |

| ψ (psi) | N-Cα-C'-N | Rotation around the Cα-C' bond of the peptide backbone. |

| ω (omega) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N); typically restricted to ~180° (trans). |

| χ1, χ2, etc. | Atoms in the side chains | Rotation around the bonds within the isoleucine and norvaline side chains. |

Molecular Docking and Virtual Screening for Potential Binding Partners

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govdovepress.comrsc.org For L-Isoleucine, L-norvalyl-, this method could be used to identify potential protein targets or other binding partners.

The process would involve:

Preparation of the Ligand: A 3D structure of a low-energy conformation of L-Isoleucine, L-norvalyl- would be generated and prepared for docking.

Selection of a Target Receptor: A protein or other macromolecule of interest would be chosen, and its 3D structure would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking program would systematically place the dipeptide in the binding site of the receptor, exploring various orientations and conformations.

Scoring and Analysis: The different poses of the dipeptide would be scored based on a function that estimates the binding affinity. The top-scoring poses would then be analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the dipeptide and the receptor.

Virtual screening is an extension of this process where a large library of potential receptors could be computationally screened to identify those that are most likely to bind to L-Isoleucine, L-norvalyl-. This approach can be a powerful tool in the early stages of drug discovery or for identifying the biological role of a particular molecule. wikipedia.orgnih.govnih.govyoutube.com

De Novo Peptide Design Principles Inspired by the L-Isoleucine, L-norvalyl- Motif

De novo peptide design aims to create novel peptide sequences and structures with specific, predetermined functions, moving beyond the confines of naturally occurring proteins. nih.gov This field leverages computational methods to build peptides from the ground up, offering the potential to develop new therapeutics, biomaterials, and catalysts. nih.govplos.org The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of modern de novo design, as it vastly expands the available chemical space and allows for the fine-tuning of peptide properties such as stability, conformation, and bioavailability. nih.govias.ac.in L-norvaline, as an NPAA, is a valuable tool in this context. nih.gov

The L-Isoleucine, L-norvalyl- motif provides a unique combination of steric and electronic properties that can be harnessed in peptide design. The principles inspired by this motif are rooted in the distinct characteristics of its constituent amino acids:

L-Isoleucine (Ile): As a proteinogenic amino acid, isoleucine possesses a bulky, hydrophobic, β-branched side chain. This branching is close to the peptide backbone, imposing significant conformational restrictions on the Ramachandran angles (φ, ψ). Consequently, isoleucine has a known propensity to favor and stabilize β-sheet structures, although it is also frequently found in α-helices. nih.gov Its hydrophobicity is a critical driver for protein folding and the formation of stable hydrophobic cores.

L-Norvaline (Nva): L-norvaline is a non-proteinogenic isomer of valine and leucine (B10760876), featuring a linear n-propyl side chain. wikipedia.org Unlike its branched-chain counterparts, the linear nature of the norvaline side chain provides hydrophobicity with greater conformational flexibility. Molecular dynamics simulations have shown that substituting isoleucine with norvaline can have a significant destabilizing effect on β-sheet structures, highlighting its different structural influence. nih.gov This makes it a useful component for modulating the rigidity and packing of hydrophobic regions within a designed peptide.

The combination of these two residues into the L-Isoleucine, L-norvalyl- motif allows for the strategic control of peptide structure and assembly. Key design principles include:

Modulation of Secondary Structure: The sterically demanding isoleucine residue can act as a nucleating or stabilizing element for a specific secondary structure, particularly β-strands. The subsequent, more flexible norvaline residue can then influence how that structural element packs against other parts of the peptide or other peptide molecules, without the rigid constraints of another β-branched residue.

Designing Hydrophobic Interfaces: The motif presents a varied hydrophobic surface. The bulky, defined shape of the isoleucine side chain can create a "lock" for specific binding interactions, while the linear norvaline side chain can adapt to different packing environments, acting as a "hydrophobic sealant." This is valuable in designing peptides that self-assemble into higher-order structures like fibrils or nanoparticles, where precise control over intermolecular packing is crucial. mdpi.com

Enhancing Proteolytic Stability: Peptidases often have high specificity for particular amino acid sequences. Introducing the non-proteinogenic L-norvaline can render the peptide bond between isoleucine and norvaline resistant to cleavage by common proteases, thereby increasing the peptide's in-vivo half-life, a critical goal in therapeutic peptide design.

By strategically placing the L-Isoleucine, L-norvalyl- motif, peptide designers can exert nuanced control over the balance between structural rigidity and flexibility, direct hydrophobic packing, and improve the stability of the final construct.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics provides the computational tools to systematically analyze and predict the properties of chemical compounds based on their molecular structure. For peptides, this often involves Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net These methods aim to build a mathematical model that correlates a set of calculated molecular descriptors with an observed experimental property (e.g., solubility, binding affinity, toxicity). researchgate.net

Structure Representation: A 2D or 3D representation of the dipeptide or a peptide containing the motif is generated.

Descriptor Calculation: A wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's physicochemical characteristics.

Model Building: Statistical or machine learning methods are used to create a regression or classification model that links a subset of the most relevant descriptors to the property of interest.

For the L-Isoleucine, L-norvalyl- dipeptide, key molecular descriptors can be calculated to quantify its structural and chemical features. These descriptors serve as the foundation for any QSPR model. They fall into several categories:

Constitutional Descriptors: Based on the molecular formula (e.g., molecular weight).

Topological Descriptors: Based on the 2D connectivity of atoms.

Geometrical Descriptors: Based on the 3D structure (e.g., polar surface area).

Physicochemical Descriptors: Related to properties like hydrophobicity (e.g., LogP).

These descriptors quantify the specific attributes that the L-Isoleucine, L-norvalyl- motif imparts to a peptide. For instance, its hydrophobicity is captured by the LogP value, its size by the molecular weight, and its potential for hydrogen bonding by the Polar Surface Area (PSA) and counts of H-bond donors and acceptors. The number of rotatable bonds indicates the motif's conformational flexibility. This data is then used to build predictive models for properties of peptides containing this sequence. For example, a QSPR model might predict that increasing the number of L-Isoleucine, L-norvalyl- motifs in a peptide sequence will systematically increase its hydrophobicity and decrease its aqueous solubility.

Below is an interactive table of selected computed molecular descriptors for the L-Isoleucine, L-norvalyl- dipeptide, which would form the input variables for a QSPR study.

Structure Activity Relationship Sar and Peptide Mimetics Development

Systematic Amino Acid Substitutions and Chemical Derivatizations

Systematic modifications of the L-Isoleucine, L-norvalyl- scaffold are crucial for probing the binding pockets of target proteases and optimizing inhibitor affinity. These changes typically involve substituting the native amino acids and derivatizing the termini.

The P2 position, occupied by L-Isoleucine, generally interacts with the S2 subsite of the protease, which is often a well-defined hydrophobic pocket. The branched, bulky side chain of isoleucine is critical for this interaction. SAR studies on analogous peptide inhibitors reveal that substitutions at P2 with other large hydrophobic residues like leucine (B10760876) or valine often retain significant activity. Conversely, replacing isoleucine with smaller (e.g., Alanine) or charged (e.g., Aspartic Acid) residues typically leads to a substantial loss of potency, demonstrating the importance of a hydrophobic interaction in the S2 pocket.

The P1 position, occupied by L-norvaline, is critical for positioning the C-terminal warhead for interaction with the catalytic cysteine residue in the enzyme's active site. The linear alkyl side chain of norvaline fits into the S1 subsite. While this interaction is important, some variability can be tolerated. For instance, substitution with norleucine, which has a longer alkyl chain, may be well-tolerated or even enhance binding depending on the depth of the S1 pocket. However, introducing bulky or charged groups at P1 can be detrimental to inhibitory activity.

Chemical derivatizations focus on the N- and C-termini. The N-terminus is often capped with groups such as Acetyl (Ac) or tert-Butyloxycarbonyl (Boc) to prevent degradation by aminopeptidases and to eliminate the positive charge, which can allow for additional hydrophobic interactions. The C-terminal carboxylate is typically replaced with an aldehyde, which acts as a highly reactive electrophile, or "warhead." This aldehyde group forms a reversible covalent thiohemiacetal with the active site cysteine of the target protease, leading to potent inhibition. nih.govnih.gov The importance of the peptide bond's NH moiety for hydrogen bonding at the active site has also been noted; masking this group often results in poorer inhibitors. nih.gov

Design and Synthesis of Conformationally Constrained and Cyclized Analogs

Linear peptides like L-Isoleucine, L-norvalyl- are inherently flexible, which can be entropically unfavorable for binding to a target enzyme. To overcome this, medicinal chemists design conformationally constrained and cyclized analogs to lock the molecule into its bioactive conformation—the specific three-dimensional shape it adopts when bound to the enzyme. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in affinity and selectivity. nih.govnih.gov

Strategies to achieve conformational rigidity include:

Backbone Cyclization: Creating a covalent bond between the N- and C-termini (head-to-tail cyclization) or between the backbone and a side chain.

Incorporation of Rigid Spacers: Replacing flexible amino acid residues with rigid, non-natural amino acids or small molecule scaffolds that mimic the necessary geometry for binding.

Introduction of Bicyclic Systems: Synthesizing analogs based on rigid bicyclic frameworks, such as those derived from proline, to severely restrict conformational freedom. nih.gov

The synthesis of such analogs is a complex, multi-step process that requires careful planning to achieve the desired stereochemistry and ring strain. nih.gov The goal is to create a molecule that presents the key pharmacophoric elements—the P2 and P1 side chains and the C-terminal warhead—in the optimal orientation for binding, thereby enhancing inhibitory potency.

Development of Peptidomimetics and Non-Peptidic Scaffolds

While peptides are excellent starting points for inhibitor design, they often suffer from poor metabolic stability (rapid degradation by proteases) and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with modified chemical structures to improve their drug-like properties. nih.govmdpi.com

The development of peptidomimetics from the L-Isoleucine, L-norvalyl- scaffold involves several key approaches:

Backbone Modifications: Replacing the standard amide bonds with non-hydrolyzable isosteres (e.g., esters, thioamides, or reduced amides) to confer resistance to proteolysis.

Use of D-Amino Acids: The strategic substitution of naturally occurring L-amino acids with their D-enantiomers can disrupt recognition by proteases, thereby increasing the inhibitor's half-life. nih.gov

Non-Peptidic Scaffolds: Moving away from the peptide backbone entirely, researchers use computational and structure-based design to identify small molecule scaffolds that can present the necessary functional groups (mimicking the isoleucine and norvaline side chains) in the correct spatial arrangement. These non-peptidic scaffolds can offer significant advantages in terms of metabolic stability, cell permeability, and ease of synthesis.

These advanced analogs aim to retain the potent inhibitory activity of the parent dipeptide aldehyde while possessing the superior pharmacokinetic profile required for a successful therapeutic agent.

Correlation of Structural Modifications with Biochemical and Biophysical Parameters

The ultimate validation of any structural modification lies in its effect on biochemical and biophysical parameters, most commonly the inhibitory potency against the target enzyme. This is typically quantified by measuring the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). A lower value for these parameters indicates a more potent inhibitor.

The data gathered from systematic modifications allow for the construction of a detailed SAR map. For instance, a hypothetical study on L-Isoleucinyl-L-norvalinal targeting a model cysteine protease could yield the results presented in the tables below.

This table illustrates the critical role of a bulky hydrophobic side chain at the P2 position for binding to the S2 subsite.

| Compound ID | P2 Residue (X) | Side Chain Property | Representative Kᵢ (nM) |

| 1 (Parent) | L-Isoleucine | Bulky Hydrophobic | 50 |

| 2 | L-Leucine | Bulky Hydrophobic | 75 |

| 3 | L-Valine | Hydrophobic | 250 |

| 4 | L-Alanine | Small Hydrophobic | >10,000 |

| 5 | L-Phenylalanine | Aromatic Hydrophobic | 900 |

| 6 | L-Aspartic Acid | Acidic/Charged | >50,000 |

This is an interactive data table. You can sort and filter the data to analyze the structure-activity relationships.

This table demonstrates the effect of modifications at the P1 position, which interacts with the S1 subsite.

| Compound ID | P1 Residue (Y) | Side Chain Property | Representative Kᵢ (nM) |

| 1 (Parent) | L-norvaline | Linear Alkyl | 50 |

| 7 | L-Norleucine | Longer Linear Alkyl | 40 |

| 8 | L-Alanine | Small Hydrophobic | 1,200 |

| 9 | L-Leucine | Bulky Hydrophobic | 3,500 |

| 10 | L-Arginine | Basic/Charged | >20,000 |

This is an interactive data table. You can sort and filter the data to analyze the structure-activity relationships.

These representative data underscore key SAR principles: the S2 pocket of the target enzyme has a strong preference for bulky, branched hydrophobic residues like isoleucine, while the S1 pocket accommodates linear alkyl chains but is less tolerant of branching or charge near the catalytic site. Through iterative cycles of design, synthesis, and biochemical evaluation, these principles guide the development of highly potent and selective inhibitors based on the L-Isoleucine, L-norvalyl- scaffold.

Future Perspectives and Research Challenges in Dipeptide Chemistry

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive, systems-level understanding of the role of dipeptides such as L-Isoleucine, L-norvalyl- requires the integration of multiple layers of biological data. creative-proteomics.com Multi-omics is a cutting-edge approach that combines data from various biomolecular levels—including genomics, transcriptomics, proteomics, and metabolomics—to create a holistic view of how biological systems function and interact. nih.gov This integrated analysis offers the potential to move beyond studying molecules in isolation and instead understand their function within complex regulatory networks and signaling pathways. creative-proteomics.com

The application of multi-omics to dipeptide research can unravel the intricate relationships between the genetic makeup of an organism and the functional role of specific dipeptides. creative-proteomics.com For instance, genomic data can identify single-nucleotide polymorphisms (SNPs) in enzymes responsible for the synthesis or degradation of L-Isoleucine, L-norvalyl-. Transcriptomic analysis can then reveal how these genetic variations affect gene expression levels, while proteomics can quantify the corresponding protein abundance. Finally, metabolomics, which focuses on the comprehensive profile of small molecules, can directly measure the concentration of the dipeptide itself, linking genetic predispositions to tangible biochemical outcomes.

However, this approach is not without its challenges. A significant hurdle in multi-omics research is the effective integration and interpretation of large, heterogeneous datasets. nih.govnih.gov The complexity and high dimensionality of omics data necessitate the use of advanced computational and bioinformatic tools to identify meaningful patterns and causal relationships. nih.gov Developing robust methodologies to merge these disparate data types is crucial for building accurate predictive models of dipeptide function in health and disease. nih.gov

| Omics Layer | Research Focus | Potential Insights for L-Isoleucine, L-norvalyl- | Key Challenges |

|---|---|---|---|

| Genomics | Analysis of DNA sequence | Identifying genetic variants in enzymes that synthesize or degrade the dipeptide. | Linking genetic variants to functional outcomes. |

| Transcriptomics | Analysis of RNA expression | Quantifying the expression of genes involved in the dipeptide's metabolic pathway. | Correlation between mRNA and protein levels can be weak. nih.gov |

| Proteomics | Analysis of proteins | Measuring the abundance of key enzymes and transporters related to the dipeptide. | Technical limitations in detecting low-abundance proteins. nih.gov |

| Metabolomics | Analysis of metabolites | Direct quantification of L-Isoleucine, L-norvalyl- and related metabolites in biological samples. | Identifying and quantifying all relevant small molecules. |

Development of Novel Biosensors and Detection Platforms for Peptide Interactions

Advancements in biosensor technology are poised to revolutionize the study of dipeptide interactions. Peptides are increasingly utilized as biorecognition elements in biosensors due to their stability, selectivity, and the relative ease with which they can be synthesized and modified. nih.gov The development of novel platforms capable of detecting specific dipeptides like L-Isoleucine, L-norvalyl- and measuring their interactions with other biomolecules in real-time is a significant area of future research.

One promising frontier is the use of graphene-based biosensors, such as graphene field-effect transistors (GFETs). nii.ac.jp These devices are known for their exceptional sensitivity in detecting molecular interactions, even at very low concentrations. nii.ac.jp A GFET-based platform could potentially be designed to differentiate the subtle variations in how a dipeptide interacts with different partners, such as proteins or nucleic acids, providing high-resolution data on weak intermolecular forces. nii.ac.jp Another approach involves electrochemical biosensors, where peptides are coupled to an electrode surface. nih.gov The interaction of the target dipeptide with a specific receptor can be converted into a measurable electrical signal, offering a direct and quantifiable detection method. nih.gov

The primary challenge in this area is achieving the necessary sensitivity and specificity to detect and characterize the often-transient and weak interactions of small molecules like dipeptides within complex biological environments. nii.ac.jp Furthermore, preventing biofouling—the non-specific accumulation of biomolecules on the sensor surface—remains a critical issue that must be addressed to ensure the reliability and accuracy of these platforms in practical applications. nih.gov

| Biosensor Platform | Detection Principle | Potential Advantages for Dipeptide Analysis | Research Challenges |

|---|---|---|---|

| Graphene Field-Effect Transistors (GFETs) | Measures changes in electrical conductivity upon molecular binding. nii.ac.jp | High sensitivity for detecting weak intermolecular interactions at nanomolar levels. nii.ac.jp | Scalable manufacturing; ensuring sensor stability and reproducibility. |

| Electrochemical Biosensors | Converts a biological binding event into a measurable electrical signal. nih.gov | High stability and selectivity; can be easily modified with functional groups. nih.gov | Mitigating biofouling on electrode surfaces; signal amplification for low-concentration analytes. nih.gov |

| Fluorescent Peptide Probes | Changes in fluorescence upon binding to a target molecule. nih.gov | Rapid response to environmental changes; suitable for imaging applications. nih.gov | Potential for signal quenching; designing probes with high specificity. nih.gov |

Rational Design of Advanced Peptide-Based Probes and Research Tools

The rational design of peptide-based probes represents a powerful strategy for creating sophisticated tools to investigate biological systems. nih.govacs.org This approach uses computational methods, such as molecular docking, combined with established chemical synthesis techniques to create novel molecules with specific functions. acs.org A simple dipeptide like L-Isoleucine, L-norvalyl- can serve as a foundational building block or a recognition motif for the design of more complex probes.

Guided by computational analysis, researchers can modify the dipeptide structure to enhance its binding affinity for a specific target or to introduce new functionalities. nih.govacs.org For example, by conjugating the dipeptide to a fluorophore, a fluorescent probe can be created to visualize the localization of a target protein within a cell. researchgate.net Similarly, attaching imaging agents can enable dual-modality probes for applications in both magnetic resonance (MR) and near-infrared fluorescence (NIRF) imaging. nih.gov The introduction of linkers, such as polyethylene (B3416737) glycol, can further optimize the properties of these probes by improving their solubility or reducing aggregation. nih.gov

A key challenge in this field is accurately predicting the three-dimensional structure and interaction dynamics of a peptide probe with its biological target. researchgate.net While computational tools have advanced significantly, the relationship between a peptide's sequence and its final structure and function is not yet fully understood. researchgate.net Therefore, the design process often remains iterative, requiring extensive experimental validation to confirm the specificity and efficacy of newly synthesized probes. nih.gov

| Step | Description | Key Methodologies | Objective |

|---|---|---|---|

| 1. Target Identification | Identify a biological target (e.g., an enzyme or receptor) that recognizes the L-Isoleucine, L-norvalyl- motif. | Proteomics, literature review, bioinformatics. | Select a relevant target for investigation. |

| 2. Computational Modeling | Use molecular docking to simulate the interaction between the dipeptide and the target protein. acs.org | In silico docking analysis, molecular dynamics. | Predict the binding mode and identify sites for modification. |

| 3. Probe Synthesis | Chemically synthesize the dipeptide and conjugate it with functional moieties (e.g., fluorophores, linkers). nih.govacs.org | Solid-phase peptide synthesis (SPPS), bioconjugation chemistry. acs.org | Create the functional research tool. |

| 4. In Vitro Validation | Test the probe's specificity, binding affinity, and functionality in a controlled laboratory setting. nih.gov | Surface plasmon resonance (SPR), fluorescence assays, immunoassays. nih.gov | Confirm that the probe works as designed. |

| 5. In Vivo Imaging/Application | Apply the validated probe in cellular or animal models to study the biological process of interest. nih.govacs.org | Confocal microscopy, in vivo fluorescence imaging. | Utilize the probe for biological discovery. |

Addressing Methodological Gaps and Emerging Frontiers in Oligopeptide Research

Despite significant progress, several methodological gaps persist in oligopeptide research that present challenges for the field. A major limitation relates to the chemical synthesis of peptides. While solid-phase peptide synthesis (SPPS) is a well-established method, it can be costly and generate considerable hazardous waste, making it environmentally unsustainable for large-scale production. rsc.org Furthermore, synthesizing complex peptide structures, such as macrocycles or those with extensive post-translational modifications, remains a significant challenge. nih.gov

To address these gaps, several emerging frontiers are gaining traction. The integration of artificial intelligence (AI) into peptide research is one of the most promising developments. creative-peptides.comnih.gov AI algorithms can rapidly design optimized peptide synthesis pathways and predict the structure and function of novel peptide sequences, significantly accelerating the discovery process. creative-peptides.com Another exciting area is the development of self-assembling peptides, where short peptide sequences spontaneously form well-ordered nanostructures. frontiersin.org These biomaterials have potential applications ranging from tissue engineering to functional coatings for medical implants. researchgate.netfrontiersin.org

| Methodological Gap | Description of Challenge | Emerging Frontier/Solution | Potential Impact |

|---|---|---|---|

| Synthesis Efficiency and Cost | Traditional methods like SPPS are resource-intensive and not environmentally friendly. rsc.org | AI-assisted synthesis planning; enzymatic catalysis; green chemistry approaches. rsc.orgcreative-peptides.com | Reduced costs, lower environmental impact, and faster production cycles. |

| Structural Complexity | Difficulty in synthesizing non-canonical structures like peptide macrocycles. nih.gov | Novel cyclization strategies; genetically encoded polypeptide systems. nih.gov | Access to a wider range of molecular scaffolds for drug and probe development. |

| Sequence-to-Function Prediction | The rules governing how a peptide sequence dictates its 3D structure and function are not fully known. researchgate.net | AI and machine learning models for structure prediction and functional annotation. creative-peptides.comnih.gov | Accelerated discovery of bioactive peptides with desired properties. |

| Material Applications | Limited ability to create functional, biocompatible materials from simple peptides. | Design of self-assembling peptide matrices for coatings and tissue engineering. frontiersin.org | Development of advanced biomaterials with programmable properties. |

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for distinguishing L-isoleucine from its structural isomers (e.g., L-leucine, L-allo-isoleucine) in proteomic and metabolomic studies?

- Methodological Answer : Collision-induced dissociation tandem mass spectrometry (CID MS/MS) is a robust approach. By analyzing fragmentation patterns under varying collision energies (e.g., 10–35 eV), diagnostic ions such as m/z 86 (α-ammonia loss) and m/z 72 (side-chain cleavage) can differentiate L-isoleucine from L-leucine and L-allo-isoleucine. Computational modeling (e.g., density functional theory) further rationalizes fragmentation pathways by comparing relative energies of transition states .

Q. How can researchers validate the L-isoleucine degradation pathway proposed in MetaCyc?

- Methodological Answer : Traceable experimental validation involves isotopic labeling (e.g., -L-isoleucine) to track intermediates via LC-MS or NMR. Enzyme activity assays (e.g., monitoring α-ketoglutarate-dependent transaminases) and gene knockout models (e.g., in E. coli) can confirm pathway steps. Cross-referencing with historical data from Conrad et al. (1974) ensures alignment with foundational studies .

Q. What parameters are critical for optimizing L-isoleucine yield in microbial fermentation?

- Methodological Answer : Key parameters include maintaining dissolved oxygen at 20–30% saturation, pH 6.5–7.5, and fed-batch strategies to avoid substrate inhibition. Metabolic flux analysis (MFA) using -glucose tracing identifies bottlenecks in branched-chain amino acid biosynthesis. Overexpression of ilvA (threonine deaminase) and ilvE (transaminase) in Corynebacterium glutamicum enhances carbon flux toward L-isoleucine .

Advanced Research Questions

Q. How can metabolic engineering address contradictions in L-isoleucine production data under varying nitrogen sources?

- Methodological Answer : Contradictions arise from nitrogen-dependent regulation of ilv operon transcription. RNA-seq and chromatin immunoprecipitation (ChIP) can identify transcription factors (e.g., AmtR) binding to promoter regions under ammonium vs. glutamate conditions. Dynamic flux balance analysis (dFBA) models integrate transcriptomic data to predict optimal nitrogen source ratios for yield stability .

Q. What computational and experimental approaches resolve ambiguities in L-isoleucine’s role in host-pathogen interactions (e.g., Chlamydia persistence)?